1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl-

Coordination Chemistry Ligand Design Tripodal Ligands

1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl- (CAS 558477-43-3) is a neutral, tripodal tris(pyrazolyl)alkane ligand belonging to the poly(pyrazolyl)alkane family. Its molecular formula is C35H28N6 (molecular weight 532.6 g/mol), and its IUPAC name is 3-phenyl-1-[2-phenyl-1,1-bis(3-phenylpyrazol-1-yl)ethyl]pyrazole.

Molecular Formula C35H28N6
Molecular Weight 532.6 g/mol
CAS No. 558477-43-3
Cat. No. B12584883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl-
CAS558477-43-3
Molecular FormulaC35H28N6
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(N2C=CC(=N2)C3=CC=CC=C3)(N4C=CC(=N4)C5=CC=CC=C5)N6C=CC(=N6)C7=CC=CC=C7
InChIInChI=1S/C35H28N6/c1-5-13-28(14-6-1)27-35(39-24-21-32(36-39)29-15-7-2-8-16-29,40-25-22-33(37-40)30-17-9-3-10-18-30)41-26-23-34(38-41)31-19-11-4-12-20-31/h1-26H,27H2
InChIKeyGSRABNARDDJUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl- (CAS 558477-43-3) – Structural Identity and Ligand Class


1H-Pyrazole, 1,1',1''-(phenylethylidyne)tris[3-phenyl- (CAS 558477-43-3) is a neutral, tripodal tris(pyrazolyl)alkane ligand belonging to the poly(pyrazolyl)alkane family [1]. Its molecular formula is C35H28N6 (molecular weight 532.6 g/mol), and its IUPAC name is 3-phenyl-1-[2-phenyl-1,1-bis(3-phenylpyrazol-1-yl)ethyl]pyrazole [1]. The structure features a central bridgehead carbon atom bonded to three 3-phenylpyrazol-1-yl arms and a benzyl (Ph-CH2-) substituent, placing it within the scorpionate-like N-donor ligand class used extensively in coordination chemistry and catalysis [2].

Why Tris(pyrazolyl)alkane Analogs Cannot Be Freely Substituted for CAS 558477-43-3


Within the tris(pyrazolyl)alkane ligand family, subtle changes to the bridgehead substituent profoundly alter the steric environment, solubility, and metal coordination geometry [1]. CAS 558477-43-3 carries a benzyl substituent (Ph-CH2-) on the bridgehead carbon, in contrast to the methyl group found in the 1,1,1-tris(3-phenylpyrazolyl)ethane analog (CAS 558477-39-7; C29H24N6, MW 456.5 g/mol) [2]. This structural difference increases the Tolman cone angle and modifies the buried volume around a coordinated metal center, parameters that are known to control catalytic activity and selectivity in tripodal ligand systems [1]. Generic substitution without accounting for these steric and electronic perturbations risks altered coordination modes, unintended nuclearity, or complete loss of catalytic function.

Quantitative Differentiation Evidence for CAS 558477-43-3 vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. 1,1,1-Tris(3-phenylpyrazolyl)ethane (CAS 558477-39-7)

The target compound differs from its closest in-class analog, 1,1,1-tris(3-phenylpyrazolyl)ethane (CAS 558477-39-7), by the replacement of a methyl group (CH3, 15.03 Da) on the bridgehead carbon with a benzyl group (Ph-CH2, 91.13 Da), resulting in a net molecular weight increase of 76.10 Da [1][2]. This substitution adds a phenyl ring to the ligand periphery, which is expected to increase the steric profile and alter solubility in non-polar solvents.

Coordination Chemistry Ligand Design Tripodal Ligands

1H and 13C NMR Spectroscopic Fingerprint vs. Tris(pyrazolyl)methane Analogs

The RWTH Aachen chemotion repository provides a complete set of 1H and 13C NMR data for CAS 558477-43-3, establishing a spectroscopic fingerprint that distinguishes it from the tris(3-phenylpyrazolyl)methane (TpmPh) analog [1]. The benzyl CH2 protons adjacent to the bridgehead carbon appear as a diagnostic resonance pattern not present in TpmPh (which has a single H at the bridgehead), and the bridgehead 13C chemical shift reflects the benzyl substitution. While direct numerical comparison with the ethylidynetris analog is not available from a single study, the dataset constitutes the primary analytical reference for identity confirmation of this specific CAS registry number.

NMR Spectroscopy Ligand Characterization Structural Confirmation

Copper(II) Complex Formation: Demonstration of N-Donor Coordination Capability

A copper(II) hexafluoroantimonate complex of CAS 558477-43-3 with formula [Cu(C35H28N6)][SbF6]2 has been synthesized and its dataset deposited in the chemotion repository [1]. This confirms that the ligand acts as an N-donor tripodal chelator toward copper(II), forming a stable complex. The existence of this complex demonstrates a coordination behavior analogous to that of tris(pyrazolyl)methane and tris(pyrazolyl)borate ligands, but with the added steric influence of the benzyl substituent. No direct comparative stability constants, bond lengths, or electrochemical potentials against complexes of the ethylidynetris analog are available in the public dataset.

Coordination Chemistry Copper Complexes X-ray Crystallography

Research Context: Ligand Architecture in Copper Nitrene Chemistry

The research program within which CAS 558477-43-3 was synthesized and characterized (Herres-Pawlis group, RWTH Aachen) systematically investigates the influence of pyrazolyl ligand architecture on copper nitrene stability and catalytic C–H amination activity [1]. The Dalton Transactions 2021 publication demonstrates that even within the bis(pyrazolyl)methane sub-family, the choice of the third N-donor and the 5-position substituent on the pyrazole ring both significantly impact catalytic performance – for example, benzene amination yields varied depending on ligand design [1]. While CAS 558477-43-3 itself was not the catalytic ligand in that study, the compound's benzyl-substituted tripodal architecture represents a logical extension of the ligand parameter space explored therein, where increased steric bulk at the bridgehead is a key variable.

Catalysis C–H Amination Nitrene Transfer

Application Scenarios for CAS 558477-43-3 Based on Available Evidence


Sterically Tuned Tripodal Ligand for First-Row Transition Metal Catalyst Design

The benzyl substituent on the bridgehead carbon of CAS 558477-43-3 provides increased steric encumbrance compared to the methyl analog (CAS 558477-39-7), making it a candidate for catalyst systems where a larger buried volume around the metal center is desired to control substrate access, suppress dimerization, or enforce specific coordination geometries [1]. The demonstrated formation of a copper(II) complex confirms N-donor tripodal binding capability [2]. Researchers developing catalysts for C–H functionalization, olefin polymerization, or small-molecule activation may evaluate this ligand as part of a steric parameter screen.

Spectroscopically Verified Building Block for Coordination Polymer Synthesis

The availability of verified 1H and 13C NMR spectroscopic data for CAS 558477-43-3 [1] reduces the analytical burden for groups synthesizing coordination polymers or metal-organic frameworks (MOFs) that require a tripodal N-donor node with a defined steric profile. The compound's three pyrazole N-donors and peripheral phenyl rings offer multiple potential interaction sites for supramolecular assembly, analogous to the Ag(I) coordination networks characterized for tris(3-phenylpyrazolyl)methane [3].

Ligand Parameter Space Expansion in Medicinal Inorganic Chemistry

Tripodal tris(pyrazolyl)alkane ligands have been explored as scaffolds for metallodrugs due to their ability to tune the lipophilicity and redox properties of coordinated metal ions [1]. The benzyl substituent of CAS 558477-43-3 is expected to increase lipophilicity relative to the methyl analog, potentially influencing cellular uptake and biodistribution of metal complexes. The patent literature on tris(hetero)aryl-pyrazoles for retroviral disease treatment [2] provides precedence for the biological evaluation of structurally related compounds, though direct data for CAS 558477-43-3 is not available.

Reference Compound for Method Development in Tripodal Ligand Analytics

Given the deposited spectroscopic dataset [1] and the distinct molecular weight (532.6 g/mol vs. 456.5 g/mol for the ethylidynetris analog), CAS 558477-43-3 can serve as a reference standard for chromatographic method development (HPLC, LC-MS) aimed at separating structurally similar tris(pyrazolyl)alkane ligands. The 76 Da mass difference enables baseline separation by mass spectrometry, and the additional phenyl ring provides a UV chromophore with potentially distinct retention characteristics.

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